

Independent Validation of the Anti-Cancer Effects of 6-Demethoxytangeretin: A Comparative Guide

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Compound of Interest

Compound Name: 6-Demethoxytangeretin

Cat. No.: B192534

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of **6-Demethoxytangeretin**, a polymethoxyflavone found in citrus peels, with its structurally related and more extensively studied counterparts, tangeretin and nobiletin. The information presented is based on available preclinical data and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-cancer effects of **6-Demethoxytangeretin** and its alternatives, tangeretin and nobiletin, across various cancer cell lines.

Table 1: Anti-proliferative Activity (IC50/GI50 Values)

Compound	Cancer Cell Line	Assay	IC50 / GI50 (μM)	Citation
6-Demethoxytange retin	NCI-60 Panel	Not Specified	28	[1]
DMS-114 (Lung Carcinoma)	Not Specified	Significant Inhibition	[1]	
HT-29 (Colon Adenocarcinoma)	Not Specified	Significant Inhibition	[1]	
MCF-7 (Breast Adenocarcinoma)	Not Specified	Significant Inhibition	[1]	
MDA-MB-435 (Melanoma)	Not Specified	Significant Inhibition	[1]	
DU-145 (Prostate Carcinoma)	Not Specified	Significant Inhibition	[1]	
Tangeretin	MDA-MB-468 (Breast Cancer)	MTT Assay	0.25 ± 0.15	[2]
MCF-7 (Breast Cancer)	MTT Assay	39.3 ± 1.5	[2]	
A549 (Lung Cancer)	MTT Assay	> 200	[3]	
HepG2 (Liver Cancer)	CCK-8 Assay	~60 μg/mL	[4]	
Nobiletin	ACHN (Renal Carcinoma)	Not Specified	~100	[5][6]
Caki-2 (Renal Carcinoma)	Not Specified	~60	[5][6]	

MCF-7 (Breast Cancer)	MTT Assay	124.5	[7]
SNU-16 (Gastric Cancer)	Not Specified	Effective Inhibition	[8]

Table 2: Induction of Apoptosis

Compound	Cancer Cell Line	Treatment	Apoptosis Rate (%)	Citation
6-Demethoxytange retin	HeLa (Cervical Cancer)	10 μ M for 24h	~15	[1]
HeLa (Cervical Cancer)	20 μ M for 24h	~25	[1]	
HeLa (Cervical Cancer)	40 μ M for 24h	~45	[1]	
Tangeretin	A549 (Lung Cancer)	50 μ M	Significant Increase	[3]
A549 (Lung Cancer)	100 μ M	Significant Increase	[3]	
A549 (Lung Cancer)	200 μ M	Significant Increase	[3]	
Nobiletin	ACHN (Renal Carcinoma)	80 μ M for 48h	14.1 \pm 1.22	[5][6]
ACHN (Renal Carcinoma)	120 μ M for 48h	21.06 \pm 1.15	[5][6]	
Caki-2 (Renal Carcinoma)	40 μ M for 48h	15.26 \pm 0.80	[5][6]	
Caki-2 (Renal Carcinoma)	80 μ M for 48h	17.53 \pm 1.98	[5][6]	
MCF-7 (Breast Cancer)	100 μ M for 24h	Significant Increase	[7]	

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well plates
- Cancer cell lines of interest
- Complete culture medium
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compound (**6-Demethoxytangeretin**, Tangeretin, or Nobiletin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Cancer cell lines of interest
- 6-well plates

Procedure:

- Seed cells in 6-well plates and treat with the test compounds for the desired time.
- Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each sample.

- Analyze the cells by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- 70% ethanol
- Flow cytometer
- Cancer cell lines of interest

Procedure:

- Treat cells with the test compounds for the desired duration.
- Harvest and wash the cells with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
- Wash the fixed cells with PBS and resuspend them in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like Akt and MAPKs.

Materials:

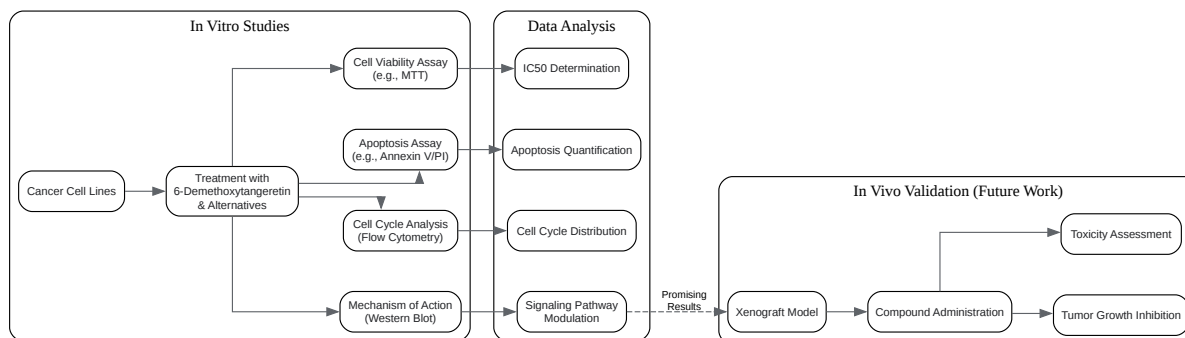
- Cell lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

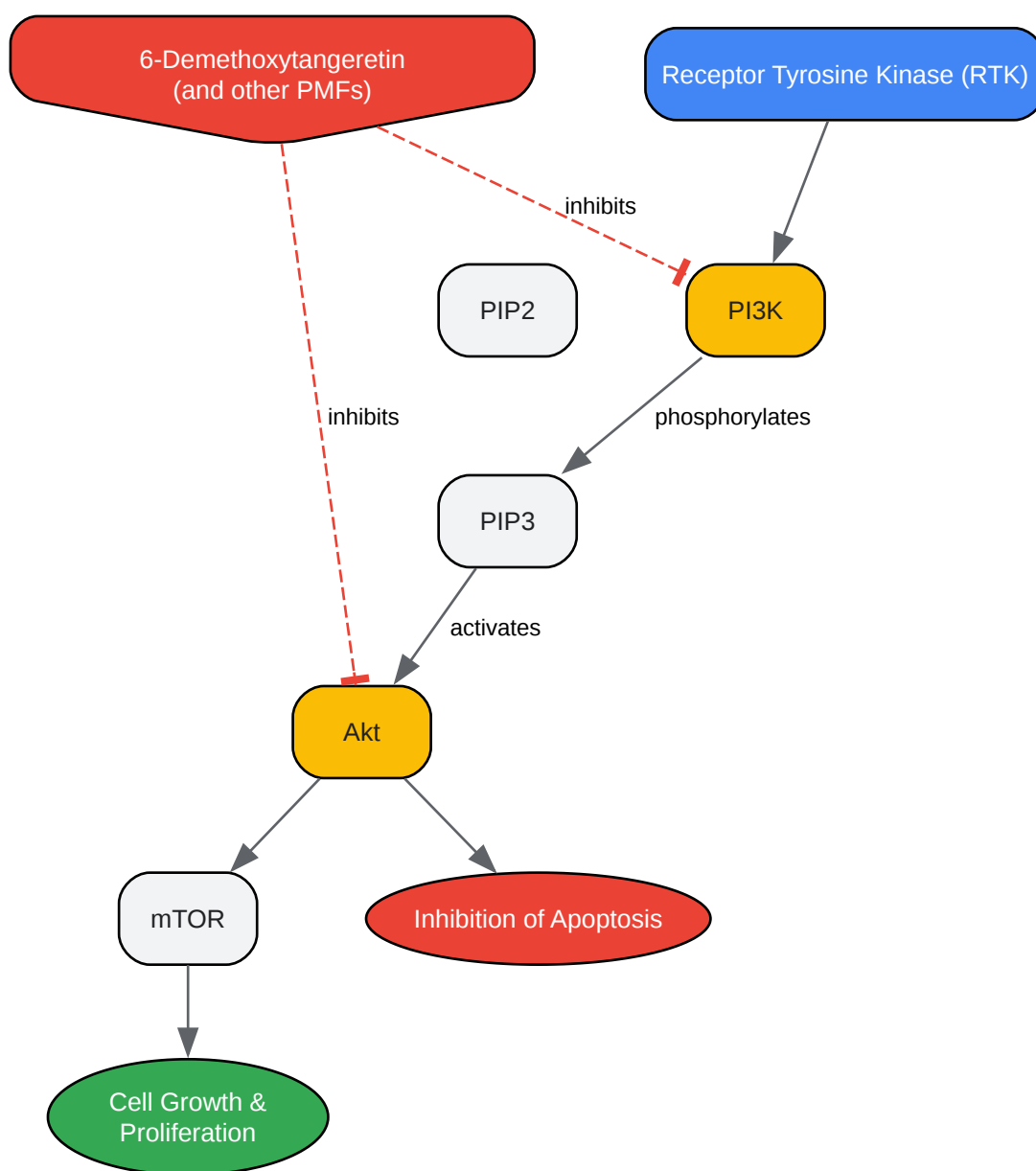
Procedure:

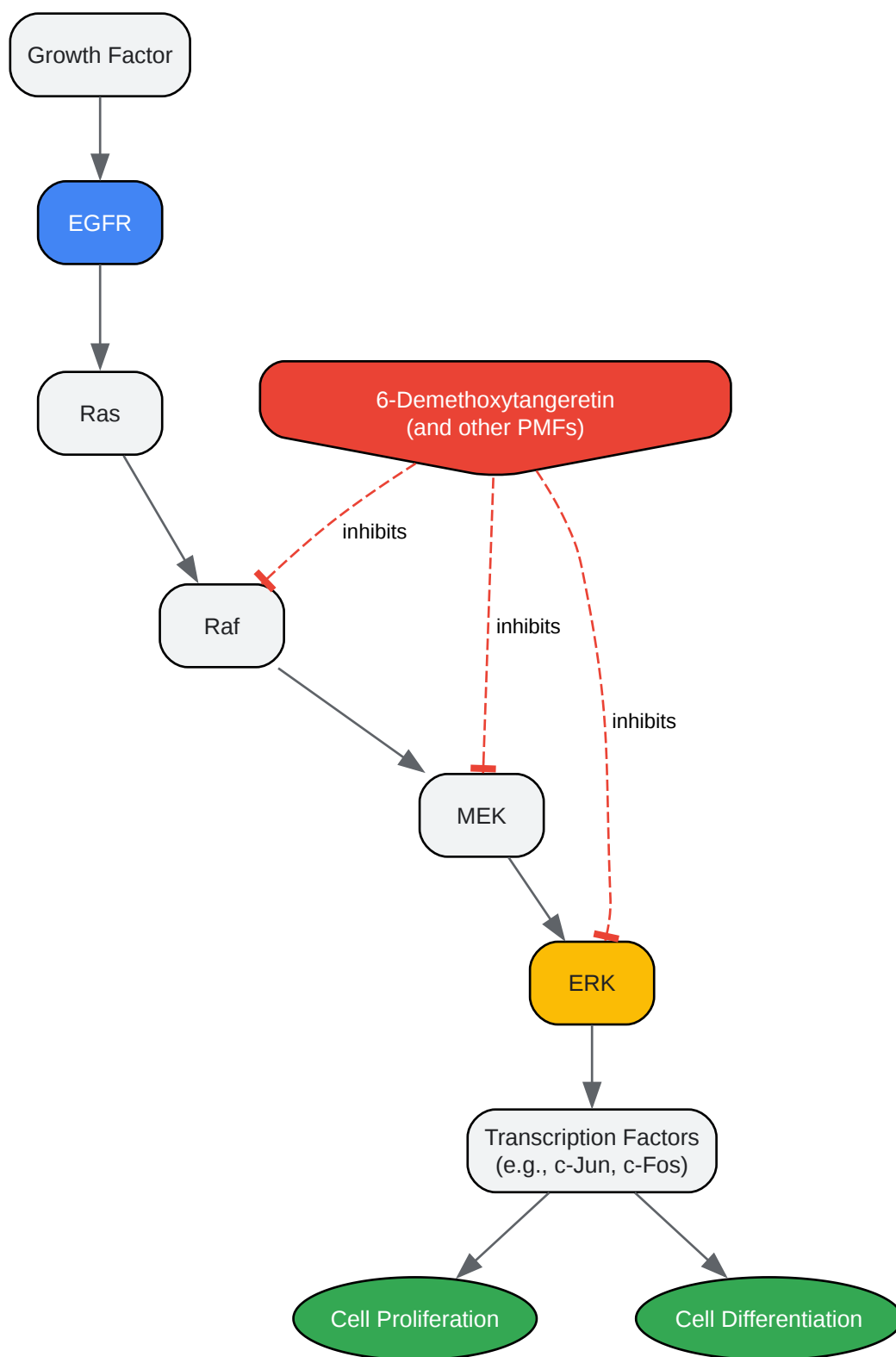
- Treat cells with the test compound and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anti-cancer effects of polymethoxyflavones and a general experimental workflow for their evaluation.







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